molecular formula C12H15NO2 B11768616 Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine CAS No. 902742-37-4

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine

Cat. No.: B11768616
CAS No.: 902742-37-4
M. Wt: 205.25 g/mol
InChI Key: UZOVCJLWNHBMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted derivatives .

Scientific Research Applications

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is unique due to its combination of a cyclopropyl group and a benzo[dioxin] moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

902742-37-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

InChI

InChI=1S/C12H15NO2/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8,12H,1-2,5-6,13H2

InChI Key

UZOVCJLWNHBMIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.